PXR Activation EC50: The (3S,5R)-Isomer Exhibits a 2.1- to 2.7-Fold Lower Potency than the Clinical (3R,5R)-Isomer in Human Cell-Based Reporter Assays
In LS180 human colon adenocarcinoma cells transiently transfected with a p3A4-luc reporter construct, the (3S,5R)-isomer of atorvastatin activated the pregnane X receptor (PXR) with an EC50 ranging from 11.6 μM to 15.0 μM. This is a 2.1- to 2.7-fold lower potency compared to the clinically utilized (3R,5R)-isomer, which demonstrated an EC50 of 5.5 μM under identical assay conditions [1]. The efficacy of the (3S,5R)-isomer in terms of maximal luciferase induction at 100 μM was approximately 5-fold over vehicle control, comparable to the (3R,5R)- and (3R,5S)-isomers, but significantly lower than the 11-fold induction achieved by the (3S,5S)-isomer [1].
| Evidence Dimension | PXR transcriptional activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 11.6–15.0 μM |
| Comparator Or Baseline | (3R,5R)-Atorvastatin: EC50 5.5 μM; (3S,5S)-Atorvastatin: EC50 11.6–15.0 μM |
| Quantified Difference | 2.1- to 2.7-fold lower potency vs. (3R,5R)-isomer; similar potency to (3S,5S)-isomer but ~2.2-fold lower efficacy (5-fold vs. 11-fold induction) |
| Conditions | LS180 human colon adenocarcinoma cells, transient transfection with p3A4-luc reporter, 24 h incubation, concentration range up to 100 μM |
Why This Matters
This quantitative difference in PXR activation directly impacts the interpretation of drug-drug interaction liability studies and underscores the necessity of using the correct stereoisomer as an analytical reference to avoid misclassifying impurity-related PXR agonism.
- [1] Korhonova M, Doricakova A, Dvorak Z. Optical Isomers of Atorvastatin, Rosuvastatin and Fluvastatin Enantiospecifically Activate Pregnane X Receptor PXR and Induce CYP2A6, CYP2B6 and CYP3A4 in Human Hepatocytes. PLoS ONE. 2015; 10(9): e0137720. View Source
